molecular formula C13H19N3O B7455670 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea

Cat. No. B7455670
M. Wt: 233.31 g/mol
InChI Key: YCZBJCZXKJCYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea, also known as CYCLOPS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves the inhibition of protein kinase CK2. This inhibition leads to the activation of the JNK pathway, which in turn induces apoptosis in cancer cells. Additionally, 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been shown to inhibit the phosphorylation of the transcription factor STAT3, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea inhibits the activity of protein kinase CK2 and induces apoptosis in cancer cells. In vivo studies have shown that 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea inhibits tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in lab experiments is its specificity for protein kinase CK2. This specificity allows for the study of the role of CK2 in cell proliferation and survival. One limitation of using 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in order to minimize toxicity.

Future Directions

There are several future directions for the study of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea. One direction is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the role of protein kinase CK2 in other diseases such as neurodegenerative disorders. Additionally, the use of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in combination with other anti-cancer agents may enhance its efficacy in the treatment of cancer.

Synthesis Methods

The synthesis of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves the reaction of cyclohexyl isocyanate with 3-aminomethylpyridine in the presence of a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out at room temperature and monitored using thin-layer chromatography. The product is then purified by column chromatography to obtain a white solid.

Scientific Research Applications

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea a potential anti-cancer agent.

properties

IUPAC Name

1-cyclohexyl-1-methyl-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(12-7-3-2-4-8-12)13(17)15-11-6-5-9-14-10-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZBJCZXKJCYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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